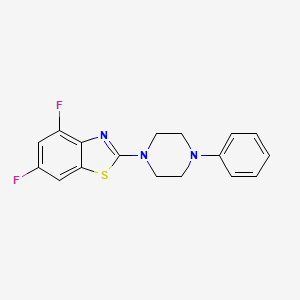

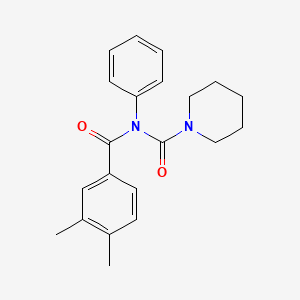

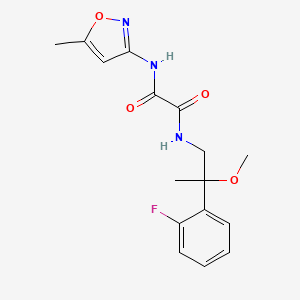

4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Antitumor Activity

Benzothiazoles, particularly fluorinated 2-(4-aminophenyl)benzothiazoles, have been synthesized and evaluated for their potent cytotoxic activities in vitro against sensitive human breast cancer cell lines. These compounds exhibit selective growth inhibitory properties, highlighting their potential as novel antitumor agents. The induction of cytochrome P450 CYP1A1 is crucial in determining the antitumor specificity of this series of benzothiazoles, making them a focus of pharmaceutical and preclinical development (Hutchinson et al., 2001).

Fluorescent Probes for Sensing

Benzothiazole derivatives have been applied to fluorescent probes for sensing pH and metal cations. They exhibit high sensitivity to pH changes and selectivity in metal cation sensing, attributed to the high acidity of the fluorophenol moiety. Such characteristics make them suitable for detecting pH fluctuations in biosamples and neutral water samples (Tanaka et al., 2001).

Antibacterial Properties

Newly synthesized benzothiazoles and benzoxazoles have shown potent antitumor activity against human breast cancer cell lines, with certain derivatives displaying significant inhibitory activity. These findings support the clinical promise of benzothiazole derivatives in therapeutic strategies for cancer, where high concentrations of chemotherapeutic agents are a major limitation (Abdelgawad et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effect against steel in acidic solutions. They offer higher inhibition efficiencies and stability against steel corrosion than previously reported inhibitors, demonstrating the potential for both physical and chemical adsorption onto surfaces. Quantum chemical parameters calculated using density functional theory (DFT) further elucidate the correlation between theoretical and experimental results, underscoring their efficacy as corrosion inhibitors (Hu et al., 2016).

Propiedades

IUPAC Name |

4,6-difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3S/c18-12-10-14(19)16-15(11-12)23-17(20-16)22-8-6-21(7-9-22)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEXNJIPMZIFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide](/img/structure/B2777836.png)

![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)

![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)

![[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol](/img/structure/B2777851.png)

![N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2777857.png)

![2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2777858.png)